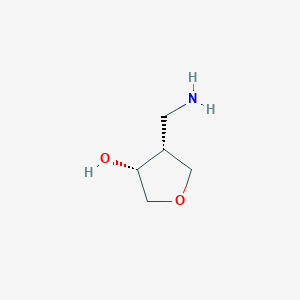
(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol
Overview
Description
(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position. The stereochemistry of the compound is defined by the (3R,4R) configuration, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a tetrahydrofuran derivative with a protected hydroxyl group. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding tetrahydrofuran with a reduced aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully reduced tetrahydrofuran derivative.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique stereochemistry and biological activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol: The enantiomer of the compound with opposite stereochemistry.
(3R,4R)-rel-4-(Hydroxymethyl)tetrahydrofuran-3-ol: A similar compound with a hydroxymethyl group instead of an aminomethyl group.
(3R,4R)-rel-4-(Aminomethyl)tetrahydropyran-3-ol: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(3R,4R)-4-(aminomethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHVSUAOIYRHX-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)
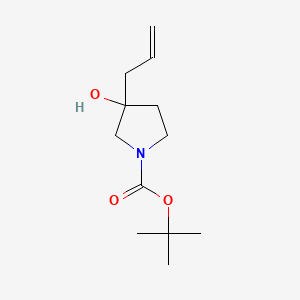
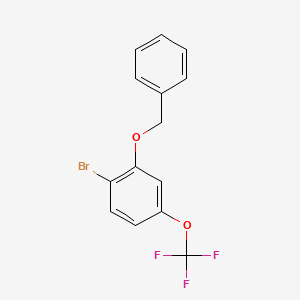
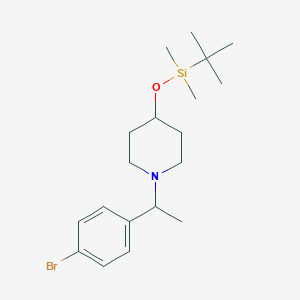
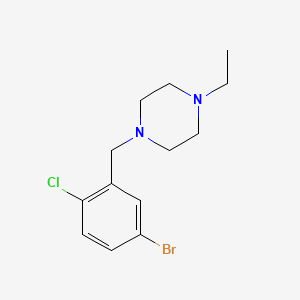

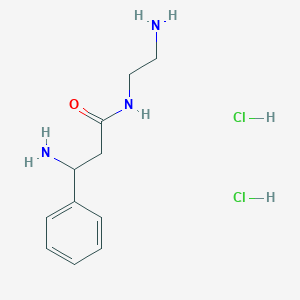
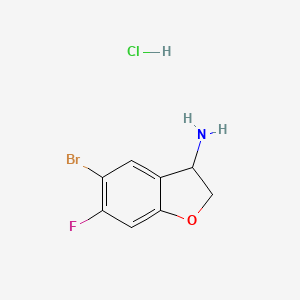

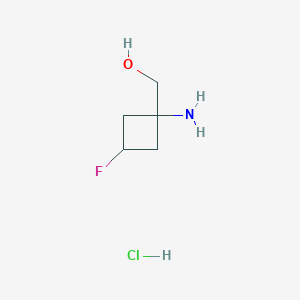

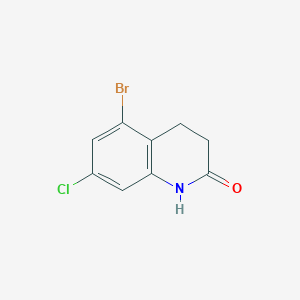
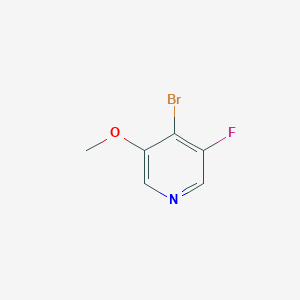
![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)
